Sulfo-Cy7 tetrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

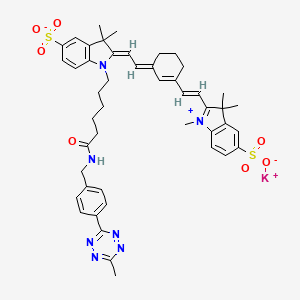

Molecular Formula |

C47H52KN7O7S2 |

|---|---|

Molecular Weight |

930.2 g/mol |

IUPAC Name |

potassium (2Z)-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |

InChI |

InChI=1S/C47H53N7O7S2.K/c1-31-49-51-45(52-50-31)35-18-14-34(15-19-35)30-48-44(55)13-8-7-9-26-54-41-23-21-37(63(59,60)61)29-39(41)47(4,5)43(54)25-17-33-12-10-11-32(27-33)16-24-42-46(2,3)38-28-36(62(56,57)58)20-22-40(38)53(42)6;/h14-25,27-29H,7-13,26,30H2,1-6H3,(H2-,48,55,56,57,58,59,60,61);/q;+1/p-1 |

InChI Key |

LCGATPHNTMXJNS-UHFFFAOYSA-M |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C/C=C/5\CCCC(=C5)/C=C/C6=[N+](C7=C(C6(C)C)C=C(C=C7)S(=O)(=O)[O-])C)(C)C.[K+] |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=C(C6(C)C)C=C(C=C7)S(=O)(=O)[O-])C)(C)C.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Sulfo-Cy7 Tetrazine in Advanced Biological Research: A Technical Guide

For Immediate Release

San Diego, CA – November 28, 2025 – In the intricate landscape of modern biological research and drug development, the demand for precise and efficient molecular tools is paramount. Sulfo-Cy7 tetrazine, a water-soluble, near-infrared (NIR) fluorescent dye, has emerged as a important component in the researcher's toolkit. Its utility is centered on its integration of a highly efficient bioorthogonal reactive group—tetrazine—with a powerful cyanine7 fluorophore. This combination facilitates a broad range of applications, from high-resolution cellular imaging to the development of targeted therapeutics. This technical guide provides an in-depth analysis of this compound, its applications, and the experimental protocols that underpin its use.

Core Principles: Bioorthogonal Chemistry and Near-Infrared Fluorescence

The functionality of this compound is rooted in two key chemical principles: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition and near-infrared fluorescence. The tetrazine moiety participates in an exceptionally rapid and specific bioorthogonal "click" reaction with a strained dienophile, most commonly trans-cyclooctene (TCO).[1][2] This reaction is characterized by its high-speed kinetics and its ability to proceed under physiological conditions without interfering with native biological processes.[3]

The Sulfo-Cy7 component is a fluorescent dye that operates in the near-infrared spectrum, typically with an excitation maximum around 750 nm and an emission maximum around 773 nm.[4][5] This spectral range is highly advantageous for in vivo imaging, as it minimizes background autofluorescence from biological tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio. The sulfonate groups on the cyanine dye ensure its water solubility, a critical feature for its application in aqueous biological environments.

Quantitative Data Summary

The photophysical and reactive properties of this compound are summarized in the tables below. These data are essential for designing and optimizing experimental conditions.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~750 nm | |

| Emission Maximum (λem) | ~773 nm | |

| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.24 | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, protect from light |

Table 1: Photophysical Properties of this compound

| Reaction Partner | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |

| trans-cyclooctene (TCO) | 10³ - 10⁶ M⁻¹s⁻¹ | Aqueous buffer, room temperature |

Table 2: Reaction Kinetics of Tetrazine with TCO

Key Applications and Experimental Protocols

This compound's unique properties make it a versatile tool for a variety of research applications. Detailed below are some of its primary uses, along with generalized experimental protocols.

In Vivo Imaging using a Pre-targeting Strategy

A powerful application of this compound is in pre-targeted in vivo imaging. This strategy enhances the target-to-background signal by separating the targeting and imaging steps.

Experimental Protocol: Pre-targeted In Vivo Imaging

-

Antibody-TCO Conjugation:

-

A monoclonal antibody specific to a target of interest (e.g., a tumor-specific antigen) is conjugated with a trans-cyclooctene (TCO) derivative.

-

The antibody is buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.4).

-

A TCO-NHS ester is added in a 10- to 20-fold molar excess to the antibody solution.

-

The reaction is incubated for 1 hour at room temperature.

-

The reaction is quenched, and the TCO-conjugated antibody is purified using size-exclusion chromatography.

-

-

In Vivo Administration of Antibody-TCO:

-

The purified antibody-TCO conjugate is administered to the animal model (e.g., via tail vein injection in a mouse).

-

A waiting period of 24-48 hours allows for the antibody to accumulate at the target site and for unbound antibody to clear from circulation.

-

-

In Vivo Administration of this compound:

-

A solution of this compound in a biocompatible vehicle (e.g., PBS) is administered to the animal.

-

The this compound rapidly reacts with the TCO-tagged antibodies at the target site.

-

-

Near-Infrared Fluorescence Imaging:

-

The animal is imaged using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy7.

-

Images are acquired at various time points to monitor the distribution and accumulation of the fluorescent signal.

-

Pre-targeting in vivo imaging workflow.

Live Cell Labeling and Microscopy

This compound can be used to label specific proteins or other biomolecules in living cells for subsequent visualization by fluorescence microscopy.

Experimental Protocol: Live Cell Protein Labeling

-

Cell Culture and Target Expression:

-

Mammalian cells are cultured under standard conditions.

-

The protein of interest is expressed with a TCO-containing non-canonical amino acid or is otherwise functionalized with a TCO group.

-

-

Labeling with this compound:

-

The cell culture medium is replaced with fresh medium containing this compound at a final concentration of 1-10 µM.

-

Cells are incubated for 15-60 minutes at 37°C to allow for the bioorthogonal reaction to occur.

-

-

Washing and Imaging:

-

The cells are washed with fresh medium or PBS to remove unbound this compound.

-

The cells are imaged using a confocal or epifluorescence microscope with appropriate laser lines and filters for Cy7.

-

Live cell labeling workflow.

Antibody-Drug Conjugate (ADC) Development

The rapid and specific nature of the tetrazine-TCO ligation makes it an ideal method for constructing ADCs.

Experimental Protocol: Two-Step ADC Formation

-

Antibody-Tetrazine Conjugation:

-

An antibody is functionalized with a tetrazine linker, for example, by reacting lysine residues with a tetrazine-NHS ester.

-

The resulting antibody-tetrazine conjugate is purified.

-

-

Drug-TCO Conjugation:

-

A cytotoxic drug is chemically modified to include a TCO group.

-

-

ADC Formation via Click Chemistry:

-

The antibody-tetrazine conjugate is mixed with the TCO-modified drug in a suitable buffer.

-

The reaction proceeds to completion, forming a stable ADC.

-

The final ADC is purified to remove any unreacted components.

-

Logical relationship in ADC formation.

Conclusion

This compound stands out as a powerful and versatile tool for researchers and drug development professionals. Its combination of near-infrared fluorescence and rapid, bioorthogonal reactivity enables a wide range of applications that were previously challenging. From providing high-contrast in vivo images to facilitating the construction of next-generation antibody-drug conjugates, this compound is set to continue to be a key enabler of scientific discovery and therapeutic innovation.

References

An In-depth Technical Guide to the Spectral Properties of Sulfo-Cy7 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of the Sulfo-Cy7 tetrazine fluorophore, a near-infrared (NIR) dye integral to advanced biological imaging and diagnostic applications. Its water-solubility and bioorthogonal reactivity make it a superior tool for labeling and tracking biomolecules in aqueous environments.

Core Spectral and Physicochemical Properties

This compound is a water-soluble, near-infrared fluorophore functionalized with a methyltetrazine group.[1] This moiety facilitates rapid and specific covalent bonding with trans-cyclooctene (TCO) modified molecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click" chemistry.[1][2] This reaction is notable for its exceptionally fast kinetics and its ability to proceed efficiently within complex biological systems without the need for a copper catalyst.[3]

The sulfonated nature of the cyanine dye enhances its water solubility, making it ideal for bioconjugation and imaging in physiological buffers and in vivo.[2] Sulfo-Cy7 is recognized for its high photostability and a significant quantum yield, which contributes to its bright fluorescence emission in the NIR spectrum.

Quantitative Data Summary

The key spectral and physical characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 750 nm | |

| Emission Maximum (λem) | 773 nm | |

| Molar Extinction Coefficient (ε) | 240,600 L·mol-1·cm-1 | |

| Fluorescence Quantum Yield (Φ) | 0.24 | |

| Stokes Shift | ~23 nm | |

| Molecular Weight | 930.19 g/mol | |

| Solubility | Water, DMF, DMSO | |

| Storage Conditions | -20°C, in the dark, desiccated |

Experimental Protocols

Detailed methodologies for the determination of key spectral parameters are crucial for the validation and application of fluorophores. Below are standard protocols for measuring the molar extinction coefficient and fluorescence quantum yield.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO for the initial stock, followed by dilution in PBS, pH 7.4) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS). The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity.

-

Spectrophotometer Setup: Turn on a UV-Vis spectrophotometer and allow it to warm up and stabilize. Set the wavelength to the absorbance maximum (λmax) of this compound, which is 750 nm.

-

Blank Measurement: Fill a cuvette (typically with a 1 cm path length) with the same solvent/buffer used for the dilutions and use this as a blank to zero the spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of each dilution at 750 nm. Ensure no air bubbles are present in the light path.

-

Data Analysis: Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis. The data should form a straight line that passes through the origin. The slope of this line is the product of the molar extinction coefficient and the path length (εl). For a 1 cm path length cuvette, the slope is equal to the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is most commonly measured using the relative method, which compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield in the same spectral region.

Methodology:

-

Selection of a Standard: Choose a suitable quantum yield standard with absorption and emission properties that are in a similar range to this compound. For this NIR fluorophore, a standard like indocyanine green (ICG) in DMSO could be appropriate, though the specific standard should be carefully selected and its quantum yield known in the chosen solvent.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Spectra: Measure the full absorbance spectra for all prepared solutions of the sample and the standard.

-

Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard. It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Data Analysis: The quantum yield of the sample (ΦS) is calculated using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

-

ΦR is the quantum yield of the reference standard.

-

IS and IR are the integrated fluorescence intensities of the sample and reference, respectively.

-

AS and AR are the absorbances of the sample and reference at the excitation wavelength, respectively.

-

nS and nR are the refractive indices of the sample and reference solutions (if the solvents are different, which should be avoided if possible).

-

Signaling Pathways and Experimental Workflows

This compound is not directly involved in endogenous signaling pathways. Instead, it is a powerful tool for visualizing and quantifying biological processes through its application in bioorthogonal labeling workflows. A primary application is in pre-targeted in vivo imaging.

Pre-targeted In Vivo Imaging Workflow

Pre-targeted imaging is a multi-step strategy that enhances the signal-to-background ratio in molecular imaging. It separates the targeting of a biomolecule (e.g., a tumor-specific antigen) from the delivery of the imaging agent.

References

A Technical Guide to Sulfo-Cy7 Tetrazine for Near-Infrared (NIR) Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7 tetrazine, a near-infrared (NIR) fluorescent probe, and its application in advanced imaging methodologies. We will delve into its core principles, spectroscopic properties, and detailed experimental protocols for its use in bioorthogonal chemistry-mediated NIR imaging. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical instructions to effectively utilize this compound in their work.

Core Principles: Bioorthogonal Chemistry and Near-Infrared Imaging

This compound is a powerful tool at the intersection of two key technologies: near-infrared (NIR) imaging and bioorthogonal chemistry.

Near-Infrared (NIR) Imaging: The NIR window, typically between 700 and 900 nm, offers a significant advantage for in vivo imaging. In this spectral range, biological tissues exhibit minimal autofluorescence and reduced light scattering, allowing for deeper tissue penetration and a higher signal-to-noise ratio. Sulfo-Cy7 is a heptamethine cyanine dye that is optimally suited for this window, with strong absorption and emission in the NIR spectrum, making it an exceptionally bright and photostable probe.

Bioorthogonal Chemistry: This field involves chemical reactions that can occur inside living systems without interfering with native biological processes. The key reaction for this compound is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry". In this reaction, the electron-deficient tetrazine moiety of Sulfo-Cy7 reacts rapidly and specifically with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, enabling efficient labeling even at low concentrations.

The combination of NIR fluorescence and bioorthogonal reactivity makes this compound a versatile tool for a variety of applications, including pre-targeted imaging, where a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site, followed by the injection of the rapidly clearing this compound for imaging.

Data Presentation: Physicochemical and Spectroscopic Properties

The performance of this compound in imaging applications is dictated by its inherent physicochemical and spectroscopic properties. The following tables summarize the key quantitative data for this fluorophore.

| Property | Value | Reference |

| Excitation Maximum (λex) | 750 nm | Lumiprobe |

| Emission Maximum (λem) | 773 nm | Lumiprobe |

| Molar Extinction Coefficient (ε) | 240,600 cm⁻¹M⁻¹ | Lumiprobe |

| Fluorescence Quantum Yield (Φ) | 0.24 | Lumiprobe |

| Molecular Weight | 930.19 g/mol | Lumiprobe |

| Solubility | Good in water, DMSO, DMF | Lumiprobe |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures described in this guide, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of Antibodies with this compound

This protocol describes the conjugation of this compound to a TCO-modified antibody. This is a crucial step in preparing a targeted probe for pre-targeted imaging.

Materials:

-

TCO-modified antibody (in a buffer free of primary amines, e.g., PBS pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting spin column (e.g., Zeba™ Spin Desalting Columns)

-

Microcentrifuge tubes

Procedure:

-

Antibody Preparation:

-

Ensure the TCO-modified antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.

-

If the antibody solution contains interfering substances like Tris or glycine, perform a buffer exchange into PBS.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This solution should be used immediately.

-

-

Conjugation Reaction:

-

A starting point for the molar ratio of this compound to the TCO-modified antibody is typically between 5:1 and 10:1. This ratio may need to be optimized for your specific antibody and application.

-

Add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

Remove unconjugated this compound using a desalting spin column according to the manufacturer's instructions.

-

Equilibrate the spin column with PBS.

-

Apply the reaction mixture to the column and centrifuge.

-

The purified, labeled antibody will be in the eluate.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

-

Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light. Aliquoting is recommended to avoid multiple freeze-thaw cycles.

-

Protocol 2: Pre-targeted In Vivo Near-Infrared (NIR) Imaging

This protocol outlines the general procedure for performing pre-targeted in vivo NIR imaging in a tumor-bearing mouse model using a TCO-modified antibody and this compound.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

TCO-modified antibody (prepared as in Protocol 1) in a sterile, biocompatible buffer (e.g., sterile PBS)

-

This compound in a sterile, biocompatible buffer

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system equipped for NIR fluorescence imaging (with appropriate excitation and emission filters for Cy7)

-

Animal warming system

Procedure:

-

Step 1: Administration of the Targeting Agent:

-

Administer the TCO-modified antibody to the tumor-bearing mice via an appropriate route, typically intravenous (tail vein) injection. The dose will depend on the specific antibody and target and should be optimized.

-

Allow the TCO-modified antibody to circulate and accumulate at the tumor site. This clearance phase is crucial for reducing background signal and typically ranges from 24 to 72 hours.[1]

-

-

Step 2: Administration of the Imaging Probe:

-

After the clearance period, administer the this compound via intravenous injection. The dose should be optimized, but a typical starting point is in the nanomolar range per mouse.

-

-

Step 3: In Vivo NIR Imaging:

-

Anesthetize the mouse using isoflurane.

-

Place the anesthetized mouse in the in vivo imaging system on a warming pad to maintain body temperature.

-

Acquire whole-body fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.[2]

-

Use appropriate excitation (e.g., ~740 nm) and emission (e.g., ~770 nm) filters for Sulfo-Cy7.

-

Adjust the exposure time to achieve a good signal-to-noise ratio without saturation.

-

-

Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs or tissues of interest (e.g., muscle, liver).

-

Quantify the average fluorescence intensity within each ROI.

-

Calculate the tumor-to-background ratio to assess the specificity of the targeting.

-

-

Ex Vivo Imaging (Optional but Recommended):

-

At the final time point, euthanize the mouse and dissect the tumor and major organs.

-

Image the dissected tissues using the in vivo imaging system to confirm the in vivo signal distribution and obtain more accurate quantification.

-

This guide provides a solid foundation for utilizing this compound in NIR imaging. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs to achieve the best possible results.

References

A Technical Guide to Bioorthogonal Chemistry with Sulfo-Cy7 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of Sulfo-Cy7 tetrazine in bioorthogonal chemistry. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its properties, reaction kinetics, and detailed methodologies for its use in advanced biological research.

Introduction to Bioorthogonal Chemistry and the Rise of Tetrazine Ligation

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2] This powerful concept, pioneered by Carolyn R. Bertozzi, has transformed our ability to study biomolecules in their natural context.[1][2] The strategy typically involves a two-step process: a biomolecule of interest is first tagged with a non-native functional group (a chemical reporter), and then a probe carrying a complementary reactive group is introduced to specifically label the target.[2]

Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, most notably a trans-cyclooctene (TCO), has gained prominence due to its exceptionally fast reaction rates. This "tetrazine ligation" is one of the most rapid bioorthogonal reactions known, enabling efficient labeling at very low concentrations, a critical advantage for in vivo applications.

This compound: A Near-Infrared Probe for Deep Tissue Applications

This compound is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a methyltetrazine group. Its NIR fluorescence properties make it an ideal candidate for deep tissue and in vivo imaging, as longer wavelength light experiences less scattering and absorption by biological tissues, leading to improved signal-to-noise ratios. The sulfonated cyanine dye backbone imparts excellent water solubility, which is crucial for biological applications. The methyltetrazine moiety enables rapid and specific conjugation to TCO-modified molecules in a metal-free "click" reaction.

Physicochemical and Spectral Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. This compound exhibits strong absorption and emission in the near-infrared spectrum, coupled with a high extinction coefficient and a good quantum yield.

| Property | Value | Reference |

| Excitation Maximum (λmax) | 750 nm | |

| Emission Maximum (λem) | 773 nm | |

| Molar Extinction Coefficient (ε) | 240,600 M-1cm-1 | |

| Fluorescence Quantum Yield (Φ) | 0.24 | |

| Solubility | Water, DMF, DMSO | |

| Storage Conditions | -20°C in the dark, desiccated |

Reaction Kinetics and Stability

The hallmark of the tetrazine-TCO ligation is its extraordinary speed. The reaction kinetics are typically quantified by the second-order rate constant (k₂), which can vary significantly based on the specific structures of the tetrazine and the dienophile. Electron-withdrawing substituents on the tetrazine and electron-donating groups on the TCO generally accelerate the reaction.

| Tetrazine Derivative | Dienophile | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | PBS | (13 ± 0.08) x 10³ | |

| 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | PBS (pH 7.4) | 26,000 | |

| Dipyridal tetrazine | TCO | 9:1 Methanol/Water | 2000 (±400) | |

| General Range for Tetrazine-TCO | TCO | Aqueous Media | 800 - 30,000 |

Regarding stability, methyltetrazines generally exhibit good stability at physiological pH. For optimal performance, it is recommended to store this compound at -20°C in the dark and to protect it from prolonged light exposure.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Determination of Reaction Kinetics via Stopped-Flow Spectrophotometry

This protocol describes how to measure the second-order rate constant of the reaction between this compound and a TCO-modified molecule.

Materials:

-

This compound

-

TCO-functionalized molecule

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stopped-flow spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of this compound and the TCO-functionalized molecule in PBS. The exact concentrations will depend on the expected reaction rate but are typically in the micromolar range.

-

Spectrophotometer Setup: Set the stopped-flow spectrophotometer to monitor the decrease in absorbance of the tetrazine at its characteristic wavelength (around 520-540 nm for the tetrazine core, though the specific absorbance of the Sulfo-Cy7 conjugate should be determined).

-

Pseudo-First-Order Conditions: To simplify the kinetics, use a significant excess (at least 10-fold) of the TCO-functionalized molecule.

-

Data Acquisition: Rapidly mix the two solutions in the stopped-flow instrument and record the absorbance decay over time.

-

Data Analysis:

-

Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (kobs).

-

Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the TCO derivative that is in excess: k₂ = kobs / [TCO].

-

Live Cell Labeling Protocol

This protocol outlines a general procedure for labeling TCO-modified cells with this compound.

Materials:

-

Cells expressing a TCO-modified biomolecule

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture the cells of interest that have been metabolically or genetically engineered to display TCO groups on their surface or intracellularly.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium.

-

Labeling:

-

Remove the existing culture medium from the cells and wash once with warm PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the specific reaction kinetics and the concentration of reactants.

-

-

Washing: Wash the cells two to three times with warm PBS or culture medium to remove any unbound this compound and reduce background fluorescence.

-

Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets for Cy7 (Excitation: ~740 nm, Emission: ~770 nm).

In Vivo Pretargeting Imaging Workflow

Pretargeted imaging is a powerful strategy that separates the targeting and imaging steps to enhance the signal-to-background ratio.

Workflow:

-

First Injection: A TCO-modified targeting agent (e.g., an antibody) is administered.

-

Accumulation and Clearance: The targeting agent is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream and non-target tissues. This phase can take 24-72 hours.

-

Second Injection: The small, rapidly clearing this compound probe is administered.

-

Bioorthogonal Reaction: The this compound rapidly reacts with the TCO-modified targeting agent that has accumulated at the target site.

-

Imaging: High-contrast in vivo imaging can be performed shortly after the administration of the tetrazine probe, as the unbound probe is quickly cleared from the body.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Caption: Workflow for pretargeted in vivo imaging using this compound.

Caption: Reaction mechanism of the inverse-electron-demand Diels-Alder (iEDDA) ligation.

Caption: Experimental workflow for live cell labeling with this compound.

References

The Sulfo-Cy7 Tetrazine and Trans-Cyclooctene (TCO) Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal reaction between Sulfo-Cy7 tetrazine and trans-cyclooctene (TCO). This powerful "click chemistry" ligation has gained significant traction in various scientific disciplines, particularly in the realms of bioconjugation, cellular imaging, and in vivo pre-targeting strategies for diagnostics and therapeutics. This document details the core principles of the reaction, quantitative kinetic data, detailed experimental protocols, and visual workflows to facilitate its successful implementation in research and development.

Core Principles of the TCO-Tetrazine Ligation

The reaction between a tetrazine, such as this compound, and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry. This ligation proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile. This initial cycloaddition is followed by a rapid and irreversible retro-Diels-Alder reaction, which results in the release of nitrogen gas (N₂) and the formation of a stable dihydropyridazine conjugate.[1]

The key features that make this reaction exceptionally well-suited for biological applications include:

-

Extraordinary Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹.[2] This high reactivity allows for efficient labeling at low, physiologically relevant concentrations of reactants.[3]

-

High Specificity and Orthogonality: The tetrazine and TCO moieties are highly selective for each other and do not cross-react with endogenous functional groups found in complex biological systems.[4]

-

Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous environments, neutral pH, and ambient temperature, without the need for cytotoxic catalysts like copper.[3]

Quantitative Data Summary

| Parameter | Value/Range | Conditions | Source(s) |

| Second-Order Rate Constant (k₂) | ~1,000 - 30,000 M⁻¹s⁻¹ (estimated for this compound) | PBS buffer, pH 7.4, 37°C | |

| >800 M⁻¹s⁻¹ (general TCO-tetrazine) | |||

| Reaction pH | 6.0 - 9.0 | PBS buffer | |

| Reaction Temperature | Room Temperature (20-25°C) or 37°C | ||

| Reaction Time | 10 - 60 minutes | At low micromolar concentrations | |

| Reactant Molar Ratio (Tetrazine:TCO) | 1.05 - 1.5 : 1 | For efficient conjugation |

Experimental Protocols

This section provides detailed methodologies for the labeling of antibodies with this compound and the subsequent purification of the conjugate.

Protocol 1: Antibody Labeling with this compound-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with an N-hydroxysuccinimide (NHS) ester of this compound.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

This compound-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.5

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS at pH 7.4.

-

If the antibody buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

-

Adjust the pH of the antibody solution to 8.5 ± 0.5 with 1 M sodium bicarbonate.

-

-

This compound-NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound-NHS ester stock solution to achieve a desired molar excess (typically 10-20 fold excess of dye to antibody).

-

Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 60 minutes at room temperature, protected from light. Gently mix the solution every 10-15 minutes.

-

Protocol 2: Purification of the Labeled Antibody

Purification is essential to remove unconjugated this compound. Size-exclusion chromatography is a common and effective method.

Procedure:

-

Column Equilibration:

-

Equilibrate the size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4, according to the manufacturer's instructions.

-

-

Purification:

-

Apply the entire volume of the labeling reaction mixture to the top of the equilibrated column.

-

Allow the sample to enter the column bed, then begin eluting with PBS.

-

The first colored fraction to elute will be the this compound-labeled antibody. The unconjugated dye will elute later as a separate, slower-moving colored band.

-

Collect the fractions containing the purified antibody-dye conjugate.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (approximately 750 nm).

-

The DOL can be calculated using the Beer-Lambert law and the known molar extinction coefficients of the antibody and Sulfo-Cy7, correcting for the dye's absorbance at 280 nm.

-

-

Storage:

-

Store the purified this compound-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Aliquoting the conjugate before freezing is recommended to avoid multiple freeze-thaw cycles.

-

Visualizations

Reaction Mechanism

Caption: Mechanism of the this compound and TCO ligation.

Pre-targeted In Vivo Imaging Workflow

Caption: Workflow for pre-targeted in vivo imaging.

References

Sulfo-Cy7 Tetrazine: A Technical Guide to Water Solubility, Stability, and Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Sulfo-Cy7 tetrazine, with a focus on its water solubility and stability. This near-infrared (NIR) fluorescent probe, functionalized with a tetrazine moiety, is a powerful tool for bioorthogonal chemistry, enabling the precise labeling and tracking of biomolecules in complex biological systems. This document details experimental protocols for its use in bioconjugation and provides visualizations of key chemical processes.

Physicochemical and Spectral Properties of this compound

This compound is characterized by its excellent water solubility, a feature imparted by its sulfonate groups, which is critical for its application in aqueous biological environments.[1][2] Its tetrazine group facilitates a highly specific and rapid reaction with trans-cyclooctene (TCO) modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3]

| Property | Value | Reference |

| Molecular Weight | ~930.19 g/mol | [4] |

| Appearance | Dark green solid | |

| Excitation Maximum (λex) | ~750 nm | |

| Emission Maximum (λem) | ~773 nm | |

| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.24 | |

| Solubility | Good solubility in water, DMF, and DMSO. |

Water Solubility

This compound is consistently described as a water-soluble fluorophore, a property attributed to the presence of sulfonate (sulfo) groups in its chemical structure. These negatively charged groups enhance its hydrophilicity, making it highly suitable for bioconjugation reactions in aqueous buffers without the need for organic co-solvents that can be detrimental to protein structure and function.

Stability

The stability of this compound is a critical factor for its successful application in bioconjugation and imaging experiments.

Storage and Handling: For long-term storage, this compound should be stored at -20°C in the dark and desiccated. Under these conditions, it is reported to be stable for up to 24 months. For short-term transport, it can be kept at room temperature for up to three weeks. It is crucial to avoid prolonged exposure to light.

pH and Temperature Stability: Methyltetrazines, such as the one incorporated in Sulfo-Cy7, are known to possess optimal stability at physiological pH. However, detailed quantitative studies on the degradation kinetics of this compound at various pH values and temperatures are not extensively documented in publicly accessible sources. It is generally understood that extreme pH conditions and high temperatures can lead to the degradation of both the tetrazine moiety and the cyanine dye.

The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The core of this compound's utility lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry". This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. The reaction occurs between the electron-deficient tetrazine and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).

Caption: Mechanism of the iEDDA reaction.

Experimental Protocols

The following protocols provide a detailed methodology for a typical bioconjugation experiment involving the labeling of a TCO-modified protein with this compound.

Materials and Reagents

-

This compound

-

TCO-modified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Spectrophotometer or fluorometer

Experimental Workflow for Protein Labeling

Caption: Experimental workflow for protein labeling.

Detailed Methodologies

1. Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or DMF. For example, dissolve 0.93 mg in 100 µL of solvent.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C, protected from light and moisture.

2. Preparation of TCO-modified Protein Solution:

-

Ensure the TCO-modified protein is in an amine-free buffer, such as PBS at pH 7.4. Buffers containing primary amines (e.g., Tris) will not interfere with the tetrazine-TCO reaction but should be avoided during the initial TCO-NHS ester labeling step if applicable.

-

The concentration of the protein solution should ideally be between 1-10 mg/mL for efficient labeling.

3. Bioconjugation Reaction:

-

To the TCO-modified protein solution, add a 1.5 to 5-fold molar excess of the this compound stock solution. The optimal ratio may need to be determined empirically depending on the protein and the degree of labeling desired.

-

Gently mix the reaction solution by pipetting up and down or by gentle vortexing. Avoid vigorous shaking that could denature the protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-12 hours).

4. Purification of the Labeled Protein:

-

Remove the unreacted this compound by size-exclusion chromatography (e.g., using a pre-packed Sephadex G-25 desalting column).

-

Equilibrate the column with PBS buffer (pH 7.4).

-

Apply the reaction mixture to the column and allow it to enter the resin bed.

-

Elute the protein conjugate with PBS buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the resin.

-

Collect the colored fractions corresponding to the labeled protein.

5. Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

-

Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of Sulfo-Cy7 (~750 nm).

-

The DOL can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

-

A_max is the absorbance at ~750 nm.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of this compound at ~750 nm (240,600 L·mol⁻¹·cm⁻¹).

-

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7 dyes).

-

This technical guide provides a foundational understanding of this compound's properties and its application in bioconjugation. For specific applications, further optimization of reaction conditions may be necessary.

References

A Technical Guide to the Fluorescence Quantum Yield of Sulfo-Cy7 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fluorescence quantum yield of Sulfo-Cy7 tetrazine, a near-infrared (NIR) water-soluble fluorophore integral to advanced biological imaging and diagnostics. We will explore its core photophysical properties, the key factors that modulate its fluorescence efficiency, and its application in bioorthogonal chemistry. Detailed experimental protocols for quantum yield determination and bioconjugation are provided to facilitate practical application in a research setting.

Core Concepts: Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon, transitions to an excited electronic state. It then returns to its ground state by emitting a photon of lower energy (longer wavelength). The efficiency of this process is quantified by the fluorescence quantum yield (Φf) .[1]

The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed[2][3]:

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted fluorescent photon. However, excited molecules can also return to the ground state through non-radiative pathways, such as internal conversion (heat loss) or intersystem crossing.[1] These competing processes reduce the quantum yield. The brightness of a fluorophore is determined by the product of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield.[3]

Figure 1: Simplified Jablonski diagram illustrating fluorescence.

Photophysical Properties of this compound

This compound is a heptamethine cyanine dye functionalized with two key groups: sulfonate (Sulfo) groups and a methyltetrazine ring. The sulfonate groups confer excellent water solubility, making it highly suitable for biological applications in aqueous buffers. The tetrazine moiety enables its use in bioorthogonal "click" chemistry.

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λex) | ~750 nm | |

| Emission Maximum (λem) | ~773 nm | |

| Molar Extinction Coefficient (ε) | 240,600 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φf) | 0.24 |

| Solubility | Water, DMSO, DMF | |

Factors Influencing the Quantum Yield of this compound

The quantum yield of cyanine dyes like Sulfo-Cy7 is not fixed; it is highly sensitive to its molecular structure and local environment. Understanding these factors is critical for designing experiments and interpreting fluorescence data.

-

Molecular Rigidity: A key structural feature of Sulfo-Cy7 that enhances its quantum yield compared to other Cy7 dyes is a trimethylene bridge within its polymethine chain. This bridge increases the rigidity of the molecule, which reduces non-radiative decay pathways (e.g., vibrational relaxation) that are often associated with flexible molecular components.

-

Solvent Effects: The solvent environment plays a crucial role.

-

Viscosity: In low-viscosity aqueous solutions, the flexible polymethine chain of cyanine dyes can undergo cis-trans isomerization upon excitation. The cis isomer is typically non-fluorescent, providing a major non-radiative decay pathway that significantly quenches fluorescence and lowers the quantum yield.

-

Polarity and pH: The polarity, pH, and salt concentration of the buffer can influence the dye's aggregation tendency and photostability.

-

Heavy Water (D₂O): Replacing water (H₂O) with heavy water (D₂O) in buffers can increase the quantum yield of Cy7. This is thought to mitigate energy loss from the excited dye to water molecules via dipole-dipole coupling.

-

-

Aggregation: Cyanine dyes are prone to forming non-fluorescent dimers and aggregates (H-aggregates) in aqueous solutions, particularly at high concentrations. This self-quenching effect drastically reduces the overall fluorescence. The sulfonate groups on Sulfo-Cy7 help to mitigate this aggregation by increasing electrostatic repulsion between dye molecules.

-

Conjugation: When this compound is conjugated to a biomolecule (e.g., an antibody), its quantum yield can change. The local microenvironment, such as proximity to specific amino acid residues, can either quench or enhance fluorescence. Therefore, it is essential to characterize the photophysical properties of the final bioconjugate.

Signaling Pathway: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The tetrazine moiety of Sulfo-Cy7 is designed for a specific bioorthogonal reaction: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. It reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), in a rapid and highly selective manner. This "click" reaction proceeds efficiently in complex biological media without the need for a catalyst and is a cornerstone of modern bioconjugation. The reaction is exceptionally fast, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹.

Figure 2: IEDDA reaction of this compound with TCO.

Experimental Protocols

This protocol describes the most common method for determining Φf, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

-

This compound ("Sample")

-

Quantum Yield Standard (e.g., Rhodamine 101 in ethanol, Φf = 0.915)

-

Spectroscopic grade solvents (e.g., PBS for sample, ethanol for standard)

-

UV-Vis Spectrophotometer

-

Corrected Spectrofluorometer

-

10 mm path length quartz cuvettes

Workflow:

References

Key advantages of using Sulfo-Cy7 in deep tissue imaging.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key advantages of the near-infrared (NIR) fluorescent dye, Sulfo-Cy7, for deep tissue imaging applications. Sulfo-Cy7 has emerged as a powerful tool in preclinical and translational research, offering significant benefits for visualizing biological processes in vivo. This guide provides a comprehensive overview of its properties, quantitative comparisons with other fluorophores, detailed experimental protocols, and visual representations of its application in relevant biological pathways and experimental workflows.

Core Advantages of Sulfo-Cy7 for In Vivo Imaging

Sulfo-Cy7, a water-soluble heptamethine cyanine dye, possesses a unique combination of properties that make it exceptionally well-suited for deep tissue imaging. Its primary advantages stem from its operation within the near-infrared (NIR) window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and reduced light scattering, allowing for deeper photon penetration.[1][2][3]

Key benefits include:

-

Deep Tissue Penetration: The long emission wavelength of Sulfo-Cy7 (around 773 nm) minimizes absorption and scattering by endogenous molecules like hemoglobin and water, enabling visualization of targets at greater depths within tissues compared to fluorophores in the visible spectrum.[1]

-

High Signal-to-Noise Ratio: The low autofluorescence of tissues in the NIR region results in a significantly improved signal-to-noise ratio (SNR), leading to clearer images with higher contrast between the target and surrounding background.

-

Excellent Water Solubility: The presence of sulfonate groups imparts high water solubility to Sulfo-Cy7. This is a critical feature for in vivo applications as it prevents aggregation, reduces the need for potentially toxic organic co-solvents, and improves the stability of labeled biomolecules.

-

High Quantum Yield and Photostability: Compared to some other NIR dyes, Sulfo-Cy7 exhibits a high quantum yield, contributing to brighter fluorescent signals. While photostability can be a concern for cyanine dyes, Sulfo-Cy7 offers reasonable stability for most in vivo imaging experiments.

-

Versatile Bioconjugation: Sulfo-Cy7 is readily available with a variety of reactive groups (e.g., NHS esters, maleimides, azides), facilitating straightforward conjugation to a wide range of biomolecules, including antibodies, peptides, nanoparticles, and small molecules. This versatility allows for the development of highly specific targeted imaging agents.

Quantitative Data Summary

The selection of a fluorophore for in vivo imaging is often guided by its photophysical properties and performance in comparison to other available dyes. The following tables summarize key quantitative data for Sulfo-Cy7 and provide a comparison with other commonly used NIR fluorophores.

Table 1: Photophysical Properties of Sulfo-Cy7 and Other NIR Dyes

| Property | Sulfo-Cy7 | Indocyanine Green (ICG) | IRDye® 800CW | Alexa Fluor® 750 |

| Excitation Maximum (λex) | ~750 nm | ~780-805 nm (solvent dependent) | ~774 nm | ~749 nm |

| Emission Maximum (λem) | ~773 nm | ~810-830 nm (solvent dependent) | ~789 nm | ~775 nm |

| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | ~270,000 cm⁻¹M⁻¹ | ~280,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | Higher than ICG | Lower than Cy7.5 | ~0.08 | ~0.12 |

| Stokes Shift | ~23 nm | ~25-50 nm | ~15 nm | ~26 nm |

| Water Solubility | High | Soluble | High | High |

Table 2: Comparative Performance in In Vivo Imaging

| Parameter | Sulfo-Cy7 | Indocyanine Green (ICG) | Notes |

| Tissue Penetration Depth | Good | Good | Both operate in the NIR-I window, but specific depth depends on tissue type and imaging system. Cy5 has shown penetration up to 9 mm in phantom studies. |

| Signal-to-Noise Ratio (SNR) | High | Moderate | Sulfo-Cy7's spectral properties contribute to lower background and potentially higher SNR. |

| In Vivo Clearance | Primarily renal (expected for sulfonated dyes) | Primarily hepatic | Renal clearance can be advantageous for reducing background signal in the liver during abdominal imaging. |

| Bioconjugation Stability | Stable conjugates | Can be less stable | Sulfo-Cy7's chemistry allows for stable covalent labeling of various biomolecules. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful in vivo imaging studies. Below are methodologies for key experiments involving Sulfo-Cy7.

Protocol 1: Antibody Labeling with Sulfo-Cy7 NHS Ester

This protocol describes the conjugation of Sulfo-Cy7 NHS ester to an antibody for targeted in vivo imaging.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-2 mg/mL.

-

Sulfo-Cy7 NHS ester.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or spin column.

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the labeling reaction.

-

If necessary, perform a buffer exchange using a centrifugal purification device.

-

Adjust the antibody concentration to 1-2 mg/mL in PBS (pH 7.4-8.5).

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO immediately before use.

-

-

Labeling Reaction:

-

Slowly add a 10-20 fold molar excess of the Sulfo-Cy7 NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

-

-

Purification of the Labeled Antibody:

-

Equilibrate a size-exclusion chromatography column or a spin column with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the column.

-

Elute the Sulfo-Cy7-labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody, while the unconjugated dye will elute later.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

-

Protocol 2: In Vivo Tumor Imaging with Sulfo-Cy7 Labeled Nanoparticles

This protocol outlines a general workflow for imaging tumor-bearing mice using Sulfo-Cy7 labeled nanoparticles.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model).

-

Sulfo-Cy7 labeled nanoparticles.

-

Sterile PBS.

-

In vivo imaging system equipped with appropriate excitation and emission filters for Cy7.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in the imaging chamber of the in vivo imaging system.

-

-

Probe Administration:

-

Administer the Sulfo-Cy7 labeled nanoparticles via intravenous (tail vein) injection. The typical dose for cyanine dyes is in the range of 0.5-5 mg/kg body weight.

-

The injection volume should be around 100-200 µL.

-

-

In Vivo Imaging:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.

-

Set the imaging parameters (e.g., exposure time, laser power) to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.

-

Quantify the fluorescence intensity in each ROI.

-

Calculate the tumor-to-background ratio to assess the targeting efficiency.

-

-

Ex Vivo Imaging (Optional):

-

At the final time point, euthanize the animal and dissect the major organs and the tumor.

-

Image the harvested tissues to confirm the in vivo biodistribution results.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the application of Sulfo-Cy7 in deep tissue imaging.

Caption: Experimental workflow for targeted deep tissue imaging using a Sulfo-Cy7 labeled probe.

Caption: Simplified EGFR signaling pathway and visualization with a Sulfo-Cy7 labeled antibody.

Caption: Workflow for sentinel lymph node (SLN) mapping using Sulfo-Cy7.

References

An In-depth Technical Guide to Tetrazine Ligation for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry and the Rise of Tetrazine Ligation

In the intricate landscape of biological systems, the ability to selectively modify biomolecules in their native environment is paramount for unraveling complex processes and developing targeted therapeutics. Bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi, provides a powerful toolkit for achieving this by employing chemical reactions that can proceed within living systems without interfering with endogenous biochemical processes.[1] Among the arsenal of bioorthogonal reactions, the tetrazine ligation has emerged as a particularly robust and versatile strategy due to its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[2][3][4]

This technical guide provides a comprehensive overview of tetrazine ligation, delving into its core mechanism, key reactants, and quantitative kinetic data. Furthermore, it offers detailed experimental protocols and showcases its diverse applications in research and drug development.

The Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The tetrazine ligation is a bioorthogonal reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[3] In this reaction, an electron-deficient 1,2,4,5-tetrazine (the diene) reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. This initial cycloaddition forms an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). The final product is a stable dihydropyridazine conjugate. The reaction is notable for its extremely rapid kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.

Key Components: Tetrazines and Dienophiles

The success of tetrazine ligation hinges on the careful selection of the tetrazine and dienophile pairing. The reactivity of the ligation can be finely tuned by modifying the electronic and steric properties of these components.

Tetrazines: A variety of tetrazine derivatives have been developed, each offering unique properties. Electron-withdrawing substituents on the tetrazine ring generally increase the reaction rate. Symmetrical and asymmetrical tetrazines can be synthesized, allowing for the introduction of various functional groups for subsequent conjugation.

Dienophiles: The choice of dienophile is critical for achieving rapid and specific ligation. Strained alkenes and alkynes are the most common dienophiles.

-

Trans-cyclooctenes (TCOs): TCOs are the most widely used dienophiles for tetrazine ligation due to their high strain and electron-rich nature, which leads to exceptionally fast reaction rates. Various TCO derivatives have been synthesized to enhance reactivity and stability.

-

Cyclopropenes: Methylcyclopropene has been shown to be a stable and efficient dienophile in biological systems.

-

Norbornenes: Norbornene derivatives can also be used as dienophiles, although they generally exhibit slower kinetics compared to TCOs.

-

Vinylboronic Acids (VBAs): The ligation with VBAs can be accelerated by coordinating hydroxyl substituents on the tetrazine.

Reaction Kinetics: A Quantitative Comparison

The second-order rate constants (k₂) for tetrazine ligations are among the fastest of all bioorthogonal reactions, enabling efficient labeling at low concentrations. The table below summarizes the kinetic data for various tetrazine-dienophile pairs.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| General Range | TCO | 1 - 1 x 10⁶ | |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2000 (±400) | |

| Hydrogen-substituted | TCO | up to 30,000 | |

| Methyl-substituted | TCO | ~1000 | |

| ATTO-tetrazines | TCO | up to 1000 | |

| Dipyridal tetrazine | TCO | 2000 | |

| (E)-bicyclo[6.1.0]non-4-ene | 3,6-di(2-pyridyl)-s-tetrazine | 22,000 |

Experimental Protocols

The following protocols provide a general framework for performing tetrazine ligations for bioconjugation. Optimization of reactant concentrations, incubation times, and purification methods may be necessary for specific applications.

Protocol 1: General Small Molecule-Small Molecule Conjugation

This protocol describes the conjugation of a tetrazine-functionalized small molecule to a TCO-functionalized small molecule.

Materials:

-

Tetrazine-functionalized small molecule

-

TCO-functionalized small molecule

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

-

Prepare stock solutions of the tetrazine and TCO-functionalized molecules in a suitable solvent (e.g., DMSO or DMF).

-

In a reaction vessel, add the desired amount of the TCO-functionalized molecule.

-

Add the reaction buffer (PBS, pH 7.4) to the vessel.

-

Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine-functionalized small molecule to the reaction mixture.

-

If necessary, add a small percentage of an organic co-solvent to ensure solubility.

-

Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine, which has a visible absorbance maximum between 510 and 540 nm.

-

The resulting conjugate can be purified by HPLC or other suitable chromatographic techniques.

Protocol 2: Protein-Protein Conjugation

This protocol outlines the conjugation of two proteins using tetrazine-TCO ligation.

Materials:

-

Protein A

-

Protein B

-

TCO-NHS ester

-

Tetrazine-NHS ester

-

1 M NaHCO₃

-

PBS buffer, pH 7.4

-

Spin desalting columns

Procedure:

Step 1: Functionalization of Protein A with TCO

-

Dissolve Protein A in PBS buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.

-

Add a 10-20 fold molar excess of TCO-NHS ester (dissolved in anhydrous DMSO or DMF) to the protein solution.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Remove excess TCO-NHS ester using a spin desalting column.

Step 2: Functionalization of Protein B with Tetrazine

-

Dissolve Protein B in PBS buffer.

-

To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.

-

Add a 10-20 fold molar excess of Tetrazine-NHS ester (dissolved in anhydrous DMSO or DMF) to the protein solution.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Remove excess Tetrazine-NHS ester using a spin desalting column.

Step 3: Ligation of Functionalized Proteins

-

Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.

-

The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

-

Store the final conjugate at 4°C.

Applications in Research and Drug Development

The remarkable features of tetrazine ligation have led to its widespread adoption in various fields of chemical biology and drug development.

-

In Vivo Imaging: The fast kinetics of the reaction allow for the imaging of biological processes in living organisms with high temporal and spatial resolution. Fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, are particularly useful for no-wash imaging applications. Pretargeted imaging, where a tagged antibody is administered first, followed by a smaller, labeled tetrazine, has shown promise for enhancing image contrast in PET imaging.

-

Drug Delivery and Prodrug Activation: Tetrazine ligation can be employed to construct antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Furthermore, "click-to-release" strategies utilize the tetrazine ligation to uncage and activate prodrugs at a specific site of action, minimizing off-target toxicity. The Click Activated Prodrugs Against Cancer (CAPAC) platform is an innovative approach for tumor-targeted prodrug delivery and activation.

-

Biomolecule Labeling and Tracking: Tetrazine ligation is a versatile tool for the site-specific labeling of proteins, nucleic acids, glycans, and lipids, enabling the study of their dynamics and interactions within living cells.

-

Materials Science: The efficiency and orthogonality of the reaction have also been leveraged in materials science for the development of hydrogels and other biomaterials.

Conclusion

Tetrazine ligation has firmly established itself as a premier bioorthogonal reaction, offering an unparalleled combination of speed, selectivity, and biocompatibility. Its continuous development, with the introduction of novel tetrazines and dienophiles, continues to expand its utility. For researchers and professionals in drug development, mastering this powerful chemical tool opens up new avenues for interrogating complex biological systems and designing next-generation therapeutics and diagnostics.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Efficiency Antibody Labeling with Sulfo-Cy7 Tetrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of antibodies with fluorescent dyes is a cornerstone technique for a multitude of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Sulfo-Cy7, a near-infrared (NIR) fluorescent dye, offers significant advantages for these applications due to its emission in a spectral range where biological autofluorescence is minimal, allowing for high signal-to-noise ratios.

This application note details a protocol for labeling antibodies using Sulfo-Cy7 tetrazine. The method leverages the bioorthogonal reaction between a tetrazine moiety and a trans-cyclooctene (TCO) group. This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is exceptionally fast and specific, enabling efficient and covalent labeling of antibodies under mild, aqueous conditions without the need for a catalyst[1][2][3].

The protocol described herein involves a two-stage process: first, the introduction of a TCO functional group onto the antibody, typically via primary amines (e.g., lysine residues), followed by the rapid "click" reaction with this compound. This method provides a robust and reproducible means of generating highly pure, fluorescently labeled antibodies for advanced research and diagnostic applications.

I. Properties and Specifications

The this compound dye is a water-soluble, near-infrared fluorophore pre-activated for bioorthogonal conjugation[4][5]. Its key characteristics are summarized below.

| Parameter | Value | Reference |

| Molecular Weight | ~930.19 g/mol | |

| Excitation Maximum (λex) | ~750 nm | |

| Emission Maximum (λem) | ~773 nm | |

| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ at 750 nm | |

| Solubility | Good in Water, DMSO, DMF | |

| Reactive Group | Methyltetrazine | |

| Reacts With | trans-cyclooctene (TCO) | |

| Storage | -20°C in the dark, desiccated |

II. Experimental Workflow

The overall process involves modifying the antibody with a TCO linker and then conjugating it with the this compound dye. Each step is followed by a purification process to remove excess reagents.

III. Detailed Experimental Protocols

This section provides detailed methodologies for antibody preparation, modification, and labeling.

A. Materials and Reagents

-

Purified Antibody (IgG): 2-10 mg/mL in an amine-free buffer (e.g., PBS).

-

TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester).

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

-

Bicarbonate Buffer (1 M, pH 8.5).

-

Desalting Spin Columns (e.g., Sephadex G-25 medium).

-

Spectrophotometer (for quantitative analysis).

B. Protocol 1: Antibody Modification with TCO-NHS Ester

This step conjugates a TCO group to the primary amines of the antibody.

-

Antibody Preparation :

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffers like Tris or glycine are present, dialyze the antibody against 1X PBS.

-

The recommended antibody concentration is between 2-10 mg/mL for optimal labeling efficiency.

-

Adjust the pH of the antibody solution to 8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

-

-

TCO-NHS Ester Preparation :

-

Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.

-

-

Conjugation Reaction :

-

Add a 10- to 20-fold molar excess of the 10 mM TCO-NHS ester solution to the pH-adjusted antibody solution.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

-

-

Purification :

-

Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated with 1X PBS (pH 7.2-7.4).

-

Follow the manufacturer's instructions for the spin column to collect the purified, TCO-modified antibody.

-

C. Protocol 2: Labeling of TCO-Antibody with this compound

This step utilizes the rapid click chemistry reaction for labeling.

-

This compound Preparation :

-

Prepare a 1-5 mM stock solution of this compound in water or DMSO. This solution should be prepared fresh.

-

-

Labeling Reaction :

-

Add a 1.5- to 5-fold molar excess of the this compound solution to the purified TCO-modified antibody.

-

Incubate for 1 hour at room temperature, protected from light. The reaction is typically complete in minutes due to the fast kinetics of the TCO-tetrazine ligation.

-

-

Final Purification :

-

Purify the Sulfo-Cy7 labeled antibody from excess dye using a new desalting spin column.

-

Equilibrate the column with 1X PBS and elute the labeled antibody according to the manufacturer's protocol. The first colored band to elute is the labeled antibody.

-

-

Storage :

-

Store the final labeled antibody at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage. The addition of a cryoprotectant like glycerol may be considered.

-

IV. Characterization and Data Analysis

The quality of the conjugate is determined by calculating the Degree of Labeling (DOL).

A. Degree of Labeling (DOL) Calculation

The DOL is the average number of dye molecules conjugated to a single antibody molecule. An optimal DOL for most antibody applications is between 2 and 10.

-

Spectrophotometric Measurement :

-

Measure the absorbance of the purified, labeled antibody solution at 280 nm (A₂₈₀) and ~750 nm (A₇₅₀, the λₘₐₓ of Sulfo-Cy7).

-

-

Calculation Formulas :

-

The concentration of the antibody and the dye can be determined using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

Antibody Concentration (M): [Antibody] = (A₂₈₀ - (A₇₅₀ × CF₂₈₀)) / ε_protein

-

Dye Concentration (M): [Dye] = A₇₅₀ / ε_dye

-

Degree of Labeling (DOL): DOL = [Dye] / [Antibody]

-

| Parameter | Description | Value |

| A₂₈₀ | Absorbance of the conjugate at 280 nm. | Measured |